Merrifield resin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

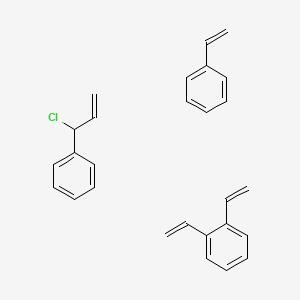

IUPAC Name |

1,2-bis(ethenyl)benzene;1-chloroprop-2-enylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHIUUBWYJTORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Merrifield Resin: A Comprehensive Technical Guide for Solid-Phase Synthesis

Merrifield resin is a foundational tool in the field of solid-phase organic synthesis, particularly renowned for its pivotal role in the automated synthesis of peptides, for which its inventor, Robert Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984. This guide provides an in-depth look at the chemical structure, properties, and key experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Concepts

This compound is a chloromethylated polystyrene support, cross-linked with divinylbenzene (DVB).[1] It is typically supplied as small, spherical beads.[1] The fundamental principle behind its use is to provide a solid, insoluble support onto which organic molecules, primarily amino acids, can be covalently anchored. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin beads. This process eliminates the need for complex purification of intermediates, which is a significant bottleneck in traditional solution-phase synthesis.[2]

The resin's polystyrene backbone provides a robust and chemically inert scaffold, while the divinylbenzene cross-linking (typically 1-2%) lends it mechanical stability and insolubility in common organic solvents.[3] Despite being insoluble, the resin beads swell in solvents like dichloromethane (DCM) and dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix and react with the bound substrates.[4] The key functional component of this compound is the chloromethyl group (-CH₂Cl), which serves as the anchor point for the first building block, usually a protected amino acid.[5]

Chemical Structure of this compound

The structure of this compound consists of a polystyrene backbone with a divinylbenzene cross-linker and a chloromethyl functional group attached to the aromatic rings of the styrene units. The chloromethylation of polystyrene typically results in a mixture of para- and meta-isomers, with the para-isomer often being the major component.[4]

Below is a DOT language representation of the chemical structure of a segment of this compound.

Caption: Chemical structure of this compound.

Quantitative Data

The physical and chemical properties of this compound can vary depending on the manufacturing process. Key parameters include the percentage of divinylbenzene cross-linker, the particle size (mesh), and the loading capacity of the chloromethyl functional group. These parameters influence the resin's swelling characteristics, reaction kinetics, and the overall yield of the synthesis.

| Property | Typical Range | Significance |

| Cross-linking (% DVB) | 1% - 2% | Affects swelling; lower cross-linking leads to greater swelling and faster kinetics, but lower mechanical stability.[4] |

| Particle Size (mesh) | 100-200, 200-400 | Smaller bead sizes offer a higher surface area-to-volume ratio, leading to faster reaction times.[4] |

| Loading Capacity (mmol/g) | 0.5 - 2.5 | Represents the amount of functional sites per gram of resin, determining the theoretical yield of the synthesis.[6][7][8] |

Experimental Protocols

The use of this compound in solid-phase peptide synthesis (SPPS) involves a series of cyclical steps. The following are detailed methodologies for the key stages of this process.

Attachment of the First Amino Acid

The initial step in SPPS is the covalent attachment of the C-terminal amino acid to the resin. This is typically achieved via a nucleophilic substitution reaction where the carboxylate of the N-protected amino acid displaces the chloride on the chloromethyl group of the resin, forming a benzyl ester linkage.

Cesium Salt Method

This is a widely used method for attaching the first Boc-protected amino acid to this compound.

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-amino acid in a 10:1 mixture of methanol and water (e.g., 5 mL methanol and 0.5 mL water per mmol of amino acid).

-

Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness.

-

Add DMF (e.g., 2.5 mL/mmol) and evaporate to dryness again at 45°C to ensure the salt is anhydrous. Repeat this DMF addition and evaporation step.[3][9]

-

-

Attachment to the Resin:

-

Swell the this compound in DMF (e.g., 6-8 mL per gram of resin) in a reaction vessel.

-

Add the dried Boc-amino acid cesium salt (1.0 equivalent relative to the resin's chlorine substitution).

-

Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

-

Peptide Chain Elongation

Once the first amino acid is attached, the peptide chain is elongated through a series of deprotection and coupling steps.

-

N-terminal Deprotection:

-

The N-terminal protecting group (e.g., Boc) is removed by treating the resin-bound amino acid with an acid, typically trifluoroacetic acid (TFA) in DCM.

-

-

Neutralization:

-

The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA) in DMF.

-

-

Coupling of the Next Amino Acid:

-

The next N-protected amino acid is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) and then added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group on the resin-bound amino acid to form a peptide bond.[2]

-

-

Washing:

-

After the coupling reaction, the resin is washed to remove excess reagents and by-products.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the Resin

The final step is the cleavage of the completed peptide from the solid support. For this compound, this typically requires strong acidic conditions to hydrolyze the benzyl ester linkage.

Standard HF Cleavage

Hydrogen fluoride (HF) is a common reagent for cleaving peptides from this compound. This procedure must be performed in a specialized, HF-resistant apparatus.

-

Preparation:

-

The N-terminal Boc group is removed from the final amino acid.

-

The peptide-resin is dried and placed in the reaction vessel of the HF apparatus.

-

A scavenger, such as anisole or p-cresol, is added to trap reactive carbocations generated during cleavage.[10]

-

-

Cleavage Reaction:

-

Work-up:

-

The HF is removed by evaporation under a stream of nitrogen.[10]

-

Cold diethyl ether is added to the residue to precipitate the crude peptide.[10]

-

The resin and precipitated peptide are filtered, and the peptide is washed with more cold diethyl ether.

-

The crude peptide is then dissolved in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin beads.

-

The solution is filtered, and the filtrate is lyophilized to obtain the purified peptide.[10]

-

TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is an alternative strong acid for cleavage that can be used in standard laboratory glassware.

-

Cleavage Cocktail Preparation:

-

A typical cleavage cocktail consists of TFMSA, TFA, and a scavenger (e.g., m-cresol).

-

The mixture is chilled in an ice bath.

-

-

Cleavage Reaction:

-

The peptide-resin is placed in a round-bottom flask and cooled in an ice bath.

-

The chilled cleavage cocktail is added to the resin.

-

The mixture is stirred at 0°C for 1-2 hours.[12]

-

-

Work-up:

-

The resin is filtered, and the filtrate is collected.

-

The resin is washed with a small amount of fresh TFA, and the washings are combined with the filtrate.

-

The peptide is precipitated by adding the combined filtrate to a large volume of cold diethyl ether or methyl t-butyl ether.[12]

-

The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.[12]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow of solid-phase peptide synthesis using this compound.

Caption: General workflow for SPPS using this compound.

Conclusion

This compound remains a cornerstone of solid-phase organic synthesis, offering a reliable and efficient platform for the construction of complex peptides and other organic molecules. Its robust chemical nature, coupled with well-established experimental protocols, makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its chemical structure, properties, and the nuances of its application is essential for the successful synthesis of target molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 6. chempep.com [chempep.com]

- 7. This compound | Matrix Innovation [matrix-innovation.com]

- 8. Merrifield 多肽树脂 200-400 mesh, extent of labeling: 2.0-2.5 mmol/g Cl- loading, 2 % cross-linked | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

The Cornerstone of Automated Peptide Synthesis: A Technical Guide to Merrifield Resin

For decades, the synthesis of peptides, the building blocks of proteins, was a laborious and often low-yielding process. This changed dramatically with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Dr. R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. At the heart of this innovation lies the Merrifield resin, a solid support that transformed peptide synthesis from a complex solution-phase endeavor into a streamlined, automatable process. This technical guide provides an in-depth exploration of the history, development, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

A Paradigm Shift in Peptide Chemistry: The Genesis of this compound

Prior to Merrifield's work, peptides were synthesized in solution, a method fraught with challenges. Each addition of an amino acid required meticulous purification to remove excess reagents and byproducts, leading to significant sample loss and making the synthesis of long peptides exceedingly difficult.

In the early 1960s, R. Bruce Merrifield of The Rockefeller University conceptualized and developed a groundbreaking alternative: solid-phase peptide synthesis.[1] The core principle was to anchor the first amino acid of a peptide chain to an insoluble solid support, the this compound.[2] This immobilization allowed for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[3] This innovation not only dramatically increased the efficiency and yield of peptide synthesis but also paved the way for its automation.[4]

The initial breakthrough was the synthesis of a tetrapeptide, and this was followed by the successful synthesis of the nonapeptide bradykinin, demonstrating the immense potential of the solid-phase approach. This pioneering work laid the foundation for the synthesis of countless peptides and even small proteins, revolutionizing biochemistry, pharmacology, and medicine.

The Chemistry of this compound: Structure and Synthesis

The original this compound is a chloromethylated polystyrene, typically cross-linked with 1-2% divinylbenzene (DVB).[5] The polystyrene backbone provides a robust and insoluble matrix, while the chloromethyl groups serve as the reactive sites for attaching the first amino acid.

The synthesis of this compound is most commonly achieved through the chloromethylation of polystyrene beads. This reaction typically involves treating polystyrene with chloromethyl methyl ether and a Lewis acid catalyst, such as tin chloride.[6] An alternative method involves the copolymerization of styrene and 4-vinylbenzyl chloride.[7]

The key characteristics of this compound that are critical for its function in SPPS are summarized in the table below.

| Property | Typical Value/Description | Significance in SPPS |

| Matrix | Polystyrene cross-linked with 1-2% divinylbenzene | Provides a mechanically stable and insoluble support that is inert to the reaction conditions of peptide synthesis. |

| Functional Group | Chloromethyl (-CH2Cl) | Serves as the reactive handle for the covalent attachment of the first amino acid. |

| Loading Capacity | 0.2 - 2.0 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin. |

| Mesh Size | 100-200 mesh or 200-400 mesh | Influences the swelling properties and accessibility of reactive sites. |

| Swelling | Swells in nonpolar organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) | Swelling is crucial for the penetration of reagents and solvents, enabling efficient reactions within the resin beads. |

The Workflow of Solid-Phase Peptide Synthesis on this compound

The synthesis of a peptide on this compound follows a cyclical process of deprotection, activation, and coupling, culminating in the cleavage of the completed peptide from the solid support. The following diagram illustrates the general workflow of SPPS using the Boc (tert-butyloxycarbonyl) protection strategy, which was the predominant method used with the original this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in solid-phase peptide synthesis using this compound.

Attachment of the First Amino Acid (Cesium Salt Method)

The first amino acid is typically attached to the this compound via a nucleophilic substitution reaction, where the carboxylate of the N-protected amino acid displaces the chloride on the chloromethyl group of the resin. The cesium salt method is a widely used and effective procedure.[8]

Protocol:

-

Preparation of the Cesium Salt:

-

Dissolve the N-Boc protected amino acid in a minimal amount of methanol.

-

Add an aqueous solution of cesium carbonate (Cs₂CO₃) dropwise until the pH of the solution is neutral (pH 7).

-

Remove the solvent by rotary evaporation to obtain the cesium salt of the Boc-amino acid.

-

Thoroughly dry the salt under vacuum.

-

-

Attachment to the Resin:

-

Swell the this compound in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Add the dried Boc-amino acid cesium salt (typically 1.5-2.0 equivalents relative to the resin's loading capacity) to the swollen resin.

-

Heat the reaction mixture at 50-60 °C with gentle agitation for 12-24 hours.

-

After the reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF and water, methanol, and finally dichloromethane (DCM).

-

Dry the resin under vacuum.

-

The SPPS Cycle: Deprotection, Neutralization, and Coupling

The following steps are repeated for the addition of each subsequent amino acid.

a) Deprotection:

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature to remove the Boc protecting group.

-

Filter and wash the resin thoroughly with DCM to remove the excess TFA and the cleaved Boc group.

-

b) Neutralization:

-

Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF.

-

Procedure:

-

Treat the deprotected resin with the DIEA solution for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amino group.

-

Filter and wash the resin with DCM or DMF.

-

c) Coupling:

-

Reagents:

-

N-Boc protected amino acid (typically 3-4 equivalents).

-

Coupling agent, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (typically 3-4 equivalents).

-

-

Procedure:

-

Dissolve the N-Boc amino acid in DCM or DMF.

-

Add the coupling agent to the amino acid solution and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

After completion, filter and wash the resin with DCM and DMF to remove excess reagents and byproducts (e.g., dicyclohexylurea if DCC is used).

-

Cleavage of the Peptide from the Resin

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. For this compound, this is typically achieved using strong acids.

| Cleavage Reagent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Fluoride (HF) | Anhydrous HF, often with scavengers like anisole or p-cresol, at 0 °C for 1-2 hours. | Highly effective for cleaving the benzyl ester linkage and most benzyl-based side-chain protecting groups. | Extremely toxic and corrosive, requiring specialized and expensive equipment. |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA in TFA with scavengers at room temperature for 1-2 hours. | A strong acid that can be used as an alternative to HF without the need for specialized apparatus. | Can lead to more side reactions than HF; the cleaved peptide can be hygroscopic. |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TMSOTf in TFA with scavengers at 0 °C to room temperature for 1-2 hours. | Generally produces fewer side reactions than TFMSA and the product is less hygroscopic.[9] Does not require specialized equipment. | May not be as effective for removing certain protecting groups. |

General Cleavage Protocol (using TFMSA as an example):

-

Dry the peptide-resin thoroughly under vacuum.

-

In a reaction vessel, add the dried peptide-resin and a scavenger cocktail (e.g., thioanisole, ethanedithiol) to protect sensitive amino acid residues from reactive cationic species generated during cleavage.

-

Cool the vessel in an ice bath.

-

Slowly add a pre-chilled solution of TFMSA in TFA to the resin.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using techniques such as high-performance liquid chromatography (HPLC).

Evolution and Impact of this compound

The invention of this compound and the solid-phase synthesis methodology was a watershed moment in chemical and biological sciences. It dramatically accelerated research in numerous fields by making synthetic peptides readily accessible. The principles established by Merrifield have been extended to the solid-phase synthesis of other biopolymers, such as oligonucleotides.

While the original this compound is still in use, particularly for Boc-based synthesis, its development spurred the creation of a wide array of other solid supports with different linkers and cleavage characteristics. Resins like Wang resin and Rink amide resin, which are compatible with the milder Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, have become exceedingly popular. These newer resins offer advantages such as avoiding the use of the highly hazardous HF.

The following diagram illustrates the logical relationship in the evolution of solid-phase synthesis, starting from the foundational this compound.

Conclusion

The development of this compound represents a landmark achievement in organic chemistry and biotechnology. By providing a solid anchor for peptide synthesis, it overcame the limitations of traditional solution-phase methods, enabling the efficient and automated production of peptides. This has had a profound and lasting impact on our ability to study and utilize these vital biomolecules, from fundamental biological research to the development of new therapeutics. The principles pioneered by Merrifield continue to underpin modern synthetic strategies, and the this compound itself remains a valuable tool in the chemist's arsenal.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. omizzur.com [omizzur.com]

- 4. fiveable.me [fiveable.me]

- 5. peptide.com [peptide.com]

- 6. homework.study.com [homework.study.com]

- 7. CN115215967A - this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

A Deep Dive into Merrifield Resin: Synthesis and Polystyrene Chloromethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, stands as a cornerstone of solid-phase synthesis, particularly in the automated synthesis of peptides, for which its inventor, R. Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, with a core focus on the chloromethylation of polystyrene, a critical functionalization step. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for the preparation and application of this pivotal solid support.

The Foundation: Polystyrene Resin

The journey to this compound begins with polystyrene, typically cross-linked with 1-2% divinylbenzene (DVB) to ensure insolubility in common organic solvents while allowing for significant swelling.[5] This swelling is crucial for the diffusion of reagents into the polymer matrix, directly impacting reaction kinetics and the completeness of chemical transformations.[5] The physical form of the resin, most often small, spherical beads, is also a key characteristic.[5]

Table 1: Swelling Factors of 1% Cross-linked Polystyrene in Various Solvents [5]

| Solvent | Swelling Factor (mL/g of resin) |

| Dichloromethane (DCM) | 4 - 6 |

| Toluene | Data not available in search results |

| Dimethylformamide (DMF) | Data not available in search results |

Note: The swelling factor for 2% DVB cross-linked resin in DCM is lower, at 2 to 4 times its original volume.[5]

The Key Transformation: Chloromethylation of Polystyrene

The introduction of chloromethyl groups onto the aromatic rings of the polystyrene backbone is the defining step in the synthesis of this compound. This functionalization provides a reactive "handle" for the attachment of the first building block, typically a protected amino acid in peptide synthesis, via a nucleophilic substitution reaction.[2][4][5]

The most common method for chloromethylation is a Friedel-Crafts alkylation reaction.[6] Historically, this has been achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).[6][7][8] However, due to the carcinogenic nature of chloromethyl methyl ether, alternative, safer reagents have been developed.[6][9] One such alternative is the use of 1,4-bis(chloromethoxy)butane (BCMB) with a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).[9] Another approach involves using dichloromethane (CH₂Cl₂) as the chloromethylating agent.[6]

The reaction conditions, including temperature, reaction time, and the ratio of reagents, are critical parameters that influence the degree of chloromethylation and the extent of side reactions, such as cross-linking between polystyrene chains.[6][10]

Reaction Mechanism

The chloromethylation of polystyrene via Friedel-Crafts alkylation proceeds through the formation of an electrophilic species that then attacks the electron-rich phenyl rings of the polystyrene.

Caption: Mechanism of Polystyrene Chloromethylation.

Experimental Protocols

Detailed experimental protocols are essential for reproducible synthesis. Below are representative procedures for the chloromethylation of polystyrene.

Protocol 1: Chloromethylation using Dichloromethane and Aluminum Chloride [6]

This method avoids the use of highly carcinogenic chloromethyl methyl ether.

Table 2: Experimental Protocol for Chloromethylation with CH₂Cl₂/AlCl₃

| Step | Procedure |

| 1. Resin Swelling | Place 10 g of styrene-divinylbenzene resin in a flask with 50 mL of CH₂Cl₂ and shake overnight to swell the beads. |

| 2. Reaction Setup | Cool the flask in an ice bath. Add 3 g of finely ground AlCl₃ to the flask. Attach an outlet tube with anhydrous CaCl₂ to manage HCl gas evolution. |

| 3. Reaction | Stir the reaction mixture for 7 hours. Take aliquot samples at intervals to monitor the progress of chloromethylation. |

| 4. Quenching | After filtration, pour the reaction mixture into 50 mL of water to remove unreacted AlCl₃. |

| 5. Washing | Filter the beads and wash with excess water. The product may still be brown due to AlCl₃ adducts. |

| 6. Acid Wash | Place the product in 50 mL of 3% HCl solution and stir until the color becomes white to avoid hydrolysis of chloromethyl groups. |

| 7. Final Washing & Drying | Filter the beads, wash with excess water, and dry. |

Protocol 2: Chloromethylation using 1,4-bis(chloromethoxy)butane (BCMB) [9]

This protocol utilizes a safer chloromethylating agent.

Table 3: Experimental Protocol for Chloromethylation with BCMB/AlCl₃

| Step | Procedure |

| 1. Reagent Preparation | Synthesize 1,4-bis(chloromethoxy)butane (BCMB) from 1,4-butanediol, formaldehyde, and phosphorus trichloride. |

| 2. Reaction Setup | In a suitable reaction vessel, combine polystyrene, BCMB, and anhydrous aluminum trichloride as the catalyst. |

| 3. Reaction | The specific reaction conditions (temperature, time) are described as "gentle".[9] |

| 4. Work-up and Purification | Details on the work-up and purification are not extensively provided in the search result but would typically involve quenching the reaction, washing the resin with various solvents to remove unreacted reagents and byproducts, and drying. |

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques to determine the degree of chloromethylation and the structural integrity of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The introduction of chloromethyl groups can be confirmed by the appearance of characteristic absorption peaks. For instance, peaks around 676 cm⁻¹ and 1419 cm⁻¹ are attributed to the C-Cl bond and the C-H bond in the -CH₂Cl group, respectively.[9]

-

Elemental Analysis: The chlorine content of the resin is a direct measure of the degree of functionalization. This is a crucial parameter for calculating the loading capacity of the resin for subsequent synthetic steps.[11]

-

Titration Methods: Various titration methods can be employed to quantify the number of reactive chloromethyl sites.[11]

-

Swelling Studies: The swelling properties of the chloromethylated resin in different solvents provide information about the cross-linking and overall physical properties of the support.[6]

Table 4: Quantitative Data on this compound Synthesis

| Parameter | Typical Values/Observations | Reference |

| Degree of Cross-linking (DVB) | 1-2% | [5] |

| Chlorine Content | Can reach up to 19% | [12][13] |

| Typical Loading Capacity | e.g., 4 mmol Cl/g of resin | [11] |

| Isomer Distribution | Typically a 70:30 mixture of para- and meta-chloromethyl substituents | [5] |

| Reaction Temperature (CH₂Cl₂/AlCl₃) | 0°C | [6] |

| Reaction Time (CH₂Cl₂/AlCl₃) | 7 hours | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is the foundational solid support for Boc-based solid-phase peptide synthesis.[1] The first Boc-protected amino acid is attached to the resin via a nucleophilic substitution reaction, where the carboxylate of the amino acid displaces the chloride of the chloromethyl group, forming an ester linkage.[2][4]

Workflow for Attaching the First Amino Acid

The following diagram illustrates the general workflow for loading the first amino acid onto this compound.

Caption: Workflow for Amino Acid Loading on this compound.

Protocol 3: Attachment of a Boc-Amino Acid (Cesium Salt Method) [1]

This is a widely used method for attaching the first amino acid to this compound.

Table 5: Experimental Protocol for Attaching the First Amino Acid

| Step | Procedure |

| 1. Cesium Salt Formation | Dissolve the Boc-amino acid in methanol and water. Titrate to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate to dryness. Further dry by co-evaporation with DMF. |

| 2. Resin Swelling | Swell the this compound in DMF (6-8 mL per gram of resin). |

| 3. Coupling Reaction | Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin. |

| 4. Heating and Agitation | Shake the mixture at 50°C for 24 hours. |

| 5. Washing | Filter the resin and wash thoroughly with DMF, then 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol. |

| 6. Drying | Dry the resin in vacuo to a constant weight. |

Conclusion

The synthesis of this compound through the chloromethylation of polystyrene is a mature yet continually relevant technology in the fields of chemical synthesis and drug discovery. A thorough understanding of the underlying chemistry, reaction parameters, and characterization methods is paramount for producing a high-quality solid support with the desired loading capacity and reactivity. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully prepare and utilize this compound in their synthetic endeavors, particularly in the ever-advancing field of peptide and protein synthesis.

References

- 1. peptide.com [peptide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 5. peptide.com [peptide.com]

- 6. web.itu.edu.tr [web.itu.edu.tr]

- 7. homework.study.com [homework.study.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Merrifield Resin: A Technical Guide to its Core Properties in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Merrifield resin, a chloromethylated polystyrene cross-linked with divinylbenzene (DVB), remains a cornerstone of solid-phase peptide synthesis (SPPS) since its development by Nobel laureate R. Bruce Merrifield. Its robustness, versatility, and cost-effectiveness have solidified its role in the routine synthesis of peptides and small proteins for research and pharmaceutical applications. This technical guide provides an in-depth analysis of the key properties of this compound that are critical for its successful application in peptide synthesis.

Physicochemical Properties

The fundamental structure of this compound is a polystyrene backbone, providing a chemically inert and mechanically stable support for peptide chain elongation. The key functional group is the chloromethyl group, which serves as the anchor point for the first amino acid. The degree of cross-linking with DVB is a critical parameter that dictates the resin's physical properties.

| Property | Description | Typical Values | Impact on Synthesis |

| Matrix Composition | Polystyrene cross-linked with divinylbenzene (DVB) | 1-2% DVB | Higher cross-linking increases mechanical stability but can reduce swelling and reagent accessibility. |

| Functional Group | Chloromethyl (-CH₂Cl) | - | Provides the reactive site for attaching the first amino acid via nucleophilic substitution. |

| Appearance | Off-white to beige spherical beads | - | Uniform bead size is crucial for consistent reaction kinetics and solvent flow. |

| Chemical Stability | Stable to the repetitive acidic and basic conditions of SPPS | - | The benzyl ester linkage formed is stable during peptide chain elongation but can be cleaved under strong acidic conditions (e.g., HF, TFMSA) to release the final peptide.[1] |

Loading Capacity and Substitution

Loading capacity, or substitution level, refers to the number of reactive sites (chloromethyl groups) per gram of resin, expressed in millimoles per gram (mmol/g). This parameter is crucial as it determines the theoretical maximum yield of the synthesized peptide.

| Parameter | Description | Typical Range | Factors Influencing Loading |

| Loading Capacity | Moles of reactive sites per gram of resin | 0.5 - 2.0 mmol/g | The initial degree of chloromethylation of the polystyrene. Can be influenced by the attachment method of the first amino acid. |

| Substitution | The actual amount of the first amino acid successfully attached to the resin | Varies depending on the amino acid and loading conditions | Steric hindrance of the amino acid side chain and the efficiency of the coupling reaction. |

Table 1: Common Loading Capacities and Mesh Sizes of Commercial Merrifield Resins

| Loading Capacity (mmol/g) | Mesh Size (dry) | Particle Size (µm) |

| 0.5 - 1.0 | 100-200 | 75 - 150 |

| 0.6 - 2.0 | 70-90 | 160 - 210 |

| 0.4 - 2.0 | 100-200 | 75 - 150 |

| 0.4 - 2.0 | 200-400 | 38 - 75 |

| 2.0 - 4.5 | 100-200 | 75 - 150 |

| 2.0 - 4.5 | 200-400 | 38 - 75 |

Swelling Properties

The ability of the resin beads to swell in various organic solvents is paramount for successful SPPS. Swelling creates a porous, gel-like environment within the bead, allowing for the efficient diffusion of reagents and removal of by-products. The degree of swelling is influenced by the solvent, the degree of cross-linking, and the growing peptide chain.

A solvent that induces a high degree of swelling is generally considered optimal for peptide synthesis on that resin.

Table 2: Swelling Volume of 1% DVB this compound in Various Solvents

| Solvent | Swelling Volume (mL/g) |

| Dichloromethane (DCM) | ~5.0 - 8.3 |

| N,N-Dimethylformamide (DMF) | ~4.0 - 5.6 |

| Toluene | ~8.5 |

| Tetrahydrofuran (THF) | ~8.8 |

| Dioxane | ~7.8 |

| Ethyl Acetate | ~3.8 |

| Methanol (MeOH) | ~1.6 |

| Water | Poor |

Note: Swelling volumes can vary between different batches and manufacturers of this compound.

Bead and Mesh Size

The physical size of the resin beads is another important characteristic that affects reaction kinetics and handling properties. Bead size is often expressed as mesh size, which is an inverse measure of the particle diameter.

| Mesh Size | Approximate Particle Diameter (µm) | Impact on Synthesis |

| 100-200 | 75-150 | Good balance of reaction kinetics and ease of handling. Commonly used for general peptide synthesis. |

| 200-400 | 38-75 | Smaller beads offer a higher surface area-to-volume ratio, leading to faster reaction kinetics. However, they can lead to slower filtration times. |

Experimental Protocols

A. Determination of Resin Loading Capacity (Fmoc-Amino Acid)

This protocol describes the spectrophotometric determination of the loading of the first Fmoc-protected amino acid.

Methodology:

-

Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-loaded this compound into a small, capped vial.

-

Add a known volume (e.g., 1 mL) of a 20% solution of piperidine in DMF to the vial.

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete cleavage of the Fmoc group.

-

Allow the resin to settle.

-

Carefully take a known aliquot of the supernatant and dilute it with a known volume of DMF.

-

Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with a 20% piperidine in DMF solution as a blank.

-

Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) Where 7800 is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct in DMF.

B. Measurement of Resin Swelling Volume (Syringe Method)

This protocol provides a common method for determining the swelling volume of the resin in a specific solvent.

Methodology:

-

Place a known weight (e.g., 100 mg) of dry this compound into a 2 mL or 5 mL disposable syringe fitted with a frit at the bottom.

-

Record the initial dry volume of the resin.

-

Add the desired solvent (e.g., 2 mL of DCM) to the syringe.

-

Seal the syringe and gently agitate it for a defined period (e.g., 30 minutes) to allow the resin to swell completely.

-

Expel the excess solvent by gently pushing the plunger.

-

Record the final swollen volume of the resin bed.

-

Calculate the swelling volume using the formula: Swelling Volume (mL/g) = (Swollen Volume (mL) - Dry Volume (mL)) / Mass of Resin (g)

Visualizing Key Relationships and Workflows

Solid-Phase Peptide Synthesis Workflow on this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis on this compound.

Caption: General workflow of solid-phase peptide synthesis on this compound.

Interrelationship of Key this compound Properties

This diagram illustrates how the core properties of this compound are interconnected and influence the overall success of peptide synthesis.

Caption: Interdependencies of this compound properties and their impact on synthesis outcomes.

References

An In-Depth Technical Guide to the Attachment of Peptides to Merrifield Resin

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Merrifield Resin in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, transformed the landscape of peptide and protein synthesis.[1][2][3] The core principle of SPPS involves covalently bonding a growing peptide chain to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step.[1][4]

The archetypal solid support for this method is the this compound.[5] It is a robust and versatile polymer matrix consisting of polystyrene beads cross-linked with 1-2% divinylbenzene (DVB), functionalized with chloromethyl (-CH₂Cl) groups.[5][6] The attachment of the first N-protected amino acid to this resin is a critical initiation step that dictates the success of the entire synthesis. This attachment occurs through the formation of a stable benzyl ester bond between the C-terminal carboxyl group of the amino acid and the benzylic chloride of the resin.[1][7]

The Core Mechanism: SN2 Nucleophilic Substitution

The foundational chemical principle governing the attachment of the first amino acid to the this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][8] In this reaction, the carboxylate anion of an N-terminally protected amino acid acts as the nucleophile. It attacks the electrophilic benzylic carbon of the resin's chloromethyl group, displacing the chloride ion, which serves as the leaving group.

The key steps of the mechanism are:

-

Nucleophile Formation : The carboxylic acid of the N-protected amino acid is deprotonated by a base to form a more potent carboxylate nucleophile.

-

Nucleophilic Attack : The resin is swollen in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF), to expose the chloromethyl groups.[5][6] The carboxylate anion then performs a backside attack on the chloromethyl group.

-

Bond Formation : A new ester bond is formed, covalently linking the amino acid to the solid support, while the chloride ion is released.[1][9]

Figure 1: SN2 reaction mechanism for amino acid attachment.

Methodologies for First Amino Acid Attachment

To facilitate the SN2 reaction and achieve efficient loading, specific protocols have been developed. The choice of base and reaction conditions is crucial for deprotonating the amino acid's carboxylic acid without causing unwanted side reactions.

The Cesium Salt Method

This is a widely adopted and highly effective method for attaching the first amino acid, particularly when using Boc-protection chemistry.[5] The procedure involves pre-forming the cesium salt of the N-Boc-amino acid by titrating it with cesium carbonate (Cs₂CO₃) or cesium bicarbonate.[5][9] The resulting Boc-amino acid cesium salt is significantly more soluble in DMF and a more potent nucleophile than its corresponding sodium or potassium salts, leading to faster and more complete reactions.[9] The use of cesium salts generally provides satisfactory loading, although some basic amino acids may exhibit lower substitution yields.[5]

The Potassium Fluoride (KF) Method

An alternative protocol utilizes anhydrous potassium fluoride (KF) in DMF.[5] In this method, KF acts as the base to generate the carboxylate nucleophile in situ. While effective, it is generally considered less efficient than the cesium salt method.

The workflow for the preferred cesium salt method involves several distinct stages, from salt preparation to the final washing of the loaded resin.

Figure 2: Experimental workflow for the Cesium Salt Method.

Quantitative Data Summary

The efficiency of the attachment reaction is dependent on precise stoichiometry and optimized reaction conditions. The following tables summarize the key quantitative parameters for the two primary methods.

| Table 1: Reaction Conditions for First Amino Acid Attachment | |||

| Method | Reagent Equivalents (relative to resin Cl⁻) | Temperature | Time |

| Cesium Salt Method | Boc-AA Cesium Salt: 1.0 eq. | 50°C | 24 hours[5] |

| Potassium Fluoride Method | Boc-Amino Acid: 1.5 eq. | 50°C | 24 hours[5] |

| Anhydrous KF: 3.0 eq. |

| Table 2: Typical Reagent and Solvent Volumes (Cesium Salt Method) | |

| Component | Volume / Amount |

| Boc-Amino Acid | 1.0 mmol |

| Methanol (for salt prep) | 5 mL / mmol of AA[5] |

| Water (for salt prep) | 0.5 mL / mmol of AA[5] |

| 20% aq. Cesium Carbonate | Titrate to pH 7.0[5] |

| DMF (for co-evaporation) | 2.5 mL / mmol of AA (x2)[5] |

| DMF (for resin swelling) | 6-8 mL / gram of resin[5] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for loading the first amino acid onto this compound.[5]

Protocol: Cesium Salt Method

-

Salt Preparation : Dissolve the Boc-amino acid (1.0 equivalent based on resin chlorine substitution) in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol). Titrate this solution to a neutral pH of 7.0 using a 20% aqueous solution of cesium carbonate.

-

Drying the Salt : Evaporate the neutralized mixture to complete dryness using a rotary evaporator. To ensure the salt is anhydrous, add DMF (2.5 mL/mmol), evaporate to dryness at 45°C, and repeat this DMF addition and evaporation step one more time. The complete dryness of the cesium salt is critical for obtaining satisfactory results.[5]

-

Resin Swelling : In a separate reaction flask equipped for heating and agitation, swell the this compound in fresh DMF (6-8 mL per gram of resin).

-

Reaction : Add the completely dry Boc-amino acid cesium salt to the swollen resin.

-

Incubation : Agitate the mixture at 50°C for 24 hours.

-

Washing : After the reaction is complete, filter the resin. Wash it thoroughly in sequence with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally pure methanol.

-

Final Drying : Dry the resulting amino acid-loaded resin in vacuo to a constant weight.

Protocol: Potassium Fluoride Method

-

Reaction Setup : In a flask equipped for heating and agitation, dissolve the Boc-amino acid (1.5 equivalents based on resin chlorine substitution) in DMF (6 mL per gram of resin).

-

Combining Reagents : Add the this compound (1.0 equivalent) and anhydrous potassium fluoride (3.0 equivalents) to the amino acid solution.

-

Incubation : Agitate the mixture at 50°C for 24 hours.

-

Washing and Drying : Upon completion, filter and wash the resin as described in step 6 of the Cesium Salt Method. Dry the final product in vacuo to a constant weight.[5]

Determination of Resin Loading

After the attachment procedure, it is essential to quantify the loading efficiency, i.e., the amount of amino acid successfully attached to the resin (typically in mmol/g). Several analytical techniques can be employed for this purpose:

-

Elemental Analysis : Quantifying the nitrogen content of the dried resin allows for the calculation of amino acid loading, provided the initial resin had no nitrogen content.[10]

-

Spectrophotometric Methods (Fmoc-SPPS) : For Fmoc-protected amino acids, the Fmoc group can be cleaved with piperidine, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured to accurately determine loading.[10]

-

Titration Methods : The Gisin method involves treating the resin with picric acid, which forms a salt with unreacted sites. The subsequent release and quantification of the picrate ion can be used to determine loading.[10]

-

NMR Spectroscopy : Quantitative ¹³C Magic Angle Spinning (MAS) NMR can be used to determine the loading of functionalized resins by comparing the signal of the attached molecule to an internal standard or the polymer backbone.[11]

References

- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. osti.gov [osti.gov]

- 4. fiveable.me [fiveable.me]

- 5. peptide.com [peptide.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

The Crucial Role of Divinylbenzene Cross-Linking in Merrifield Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Merrifield resins, the cornerstone of solid-phase peptide synthesis (SPPS), are polystyrene-based polymers cross-linked with divinylbenzene (DVB). The degree of DVB cross-linking is a critical parameter that dictates the resin's physicochemical properties and, consequently, its performance in synthesizing peptides and other organic molecules. This technical guide provides a comprehensive overview of the role of DVB cross-linking, detailing its impact on resin characteristics, experimental protocols for resin synthesis and characterization, and troubleshooting workflows for SPPS.

The Balancing Act: Mechanical Stability vs. Reaction Kinetics

The incorporation of DVB as a cross-linking agent imparts mechanical rigidity to the polystyrene matrix, preventing the resin beads from dissolving in the organic solvents used during synthesis. However, the degree of cross-linking introduces a fundamental trade-off between mechanical stability and the efficiency of chemical reactions occurring within the resin beads.

-

Low Cross-linking (<1% DVB): Resins with a low DVB content exhibit greater swelling in organic solvents. This increased solvation allows for better diffusion of reagents to the reactive sites within the polymer matrix, leading to faster reaction kinetics. However, these resins are mechanically weaker and more susceptible to physical damage (osmotic shock) from repeated swelling and shrinking cycles during the washing steps of SPPS.[1]

-

High Cross-linking (>2% DVB): Conversely, a higher percentage of DVB results in a more rigid and mechanically stable resin. These resins swell less, which can hinder the diffusion of reagents to the reactive sites, thereby slowing down reaction rates. In some cases, highly cross-linked resins may not swell sufficiently in "good swelling solvents," limiting their utility in SPPS.[1]

The optimal degree of cross-linking, therefore, represents a balance between ensuring the mechanical integrity of the resin and facilitating efficient reaction kinetics. For most standard SPPS applications, Merrifield resins with 1-2% DVB are commonly used.

Quantitative Impact of DVB Cross-Linking

The percentage of DVB directly influences key parameters of the Merrifield resin, including its swelling capacity, and by extension, its loading capacity and the kinetics of reactions performed on the solid support.

Resin Swelling

The swelling behavior of this compound is a direct consequence of the extent of DVB cross-linking. The following table summarizes the typical swelling volumes for polystyrene-DVB resins with varying cross-linking percentages in different solvents.

| DVB Cross-linking (%) | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in Chloroform (CHCl3) (mL/g) | Swelling in Toluene (mL/g) | Swelling in Methanol (mL/g) |

| 0.3 | ~8.0-9.0 | ~9.0 | - | - |

| 1.0 | 4.0 - 6.0 | - | ~5.0 | ~1.5 |

| 2.0 | 2.0 - 4.0 | - | ~4.0 | ~1.2 |

| 4.0 | ~1.5 | - | ~3.0 | ~1.0 |

| 8.0 | ~1.2 | - | ~2.0 | ~1.0 |

Data compiled from multiple sources. Note that swelling can be influenced by the specific batch of resin and the method of measurement.

Reaction Kinetics

The rate of chemical reactions in SPPS is diffusion-controlled, meaning it is highly dependent on the ability of reagents to penetrate the swollen resin matrix.

A study on the kinetics of cleavage of the dye Methyl Red from Rink-linked resins with varying DVB content demonstrated a significant rate enhancement with lower cross-linking. The rate of cleavage was up to 500% faster on a 0.3% cross-linked resin compared to a 6.0% cross-linked resin.[2] Similarly, a Suzuki reaction showed an 11-fold increase in the reaction half-life when the cross-linking was increased from 0.3% to 2.7%.[2]

Interestingly, in the total synthesis of Kawaguchipeptin B, the purity of the final cyclic peptide product doubled as the resin cross-linking increased from 0.3% to 6.0%, suggesting that for certain complex syntheses, a more rigid support may offer advantages.[2]

Experimental Protocols

Synthesis of Merrifield-type Resin (Styrene-DVB Copolymer Beads) by Suspension Polymerization

This protocol describes the laboratory-scale synthesis of cross-linked polystyrene beads with a controlled percentage of DVB.

Materials:

-

Styrene (inhibitor removed)

-

Divinylbenzene (DVB) (inhibitor removed)

-

Benzoyl peroxide (BPO) (initiator)

-

Poly(vinyl alcohol) (PVA) (suspending agent)

-

Deionized water

-

Methanol

Procedure:

-

Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 200 mL water) by heating and stirring to create the suspension medium.

-

Organic Phase Preparation: In a separate beaker, prepare the monomer mixture. For a 1% cross-linked resin, a typical ratio would be 99 mL of styrene to 1 mL of DVB. Dissolve benzoyl peroxide (typically 1 wt% of the total monomer weight) in the monomer mixture.

-

Suspension and Polymerization:

-

Heat the aqueous phase to the reaction temperature (typically 80-90°C) with vigorous stirring to create a vortex.

-

Slowly add the organic phase to the heated and stirred aqueous phase. The stirring speed will influence the bead size.

-

Maintain the reaction temperature and stirring under a nitrogen atmosphere for 6-8 hours.

-

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Filter the polymer beads and wash them extensively with hot water to remove the suspending agent.

-

Wash the beads with methanol to remove any unreacted monomers.

-

Dry the beads in a vacuum oven at 60°C to a constant weight.

-

Measurement of Resin Swelling

This protocol outlines a standard method for determining the swelling volume of a resin.

Materials:

-

Dry resin (1 g)

-

Graduated cylinder (10 mL)

-

Solvent of interest (e.g., DCM, DMF, Toluene)

Procedure:

-

Accurately weigh 1.0 g of dry resin and place it into a 10 mL graduated cylinder.

-

Add the desired solvent to the cylinder, ensuring the resin is fully submerged (e.g., up to the 5 mL mark).

-

Seal the cylinder and gently agitate to ensure all beads are wetted and to dislodge any trapped air bubbles.

-

Allow the resin to swell for a defined period (e.g., 2 hours), with occasional gentle agitation.

-

Let the resin settle completely.

-

Record the final volume of the swollen resin bed. The swelling is typically reported as mL/g of dry resin.

Visualizing Key Relationships and Workflows

Relationship between DVB Cross-linking and Resin Properties

Caption: The inverse relationship between DVB concentration, swelling, and mechanical stability, and its impact on reaction kinetics.

Experimental Workflow for this compound Synthesis and Characterization

Caption: A typical workflow for the synthesis and subsequent characterization of this compound.

Troubleshooting Workflow for SPPS Issues Related to Resin

References

Navigating Solid-Phase Peptide Synthesis: An In-depth Guide to Merrifield Resin Loading and Substitution

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a thorough understanding of the solid support's characteristics is paramount to achieving high-purity, high-yield synthetic outcomes. The Merrifield resin, a foundational tool in SPPS, requires precise characterization of its loading capacity and the efficiency of first amino acid substitution. This technical guide provides a comprehensive overview of these critical parameters, detailing experimental protocols for their determination and discussing the implications of varying loading levels.

The Core of Solid-Phase Synthesis: Understanding this compound

This compound is a chloromethylated polystyrene-divinylbenzene (DVB) copolymer, typically supplied as spherical beads. The degree of cross-linking with DVB, commonly 1% or 2%, dictates the resin's swelling properties and mechanical stability. The chloromethyl groups serve as the reactive sites for the covalent attachment of the first protected amino acid, initiating the step-wise elongation of the peptide chain.

The loading capacity , or substitution level, is a quantitative measure of the number of reactive sites per gram of resin, expressed in millimoles per gram (mmol/g). Accurate determination of this value is crucial for calculating the precise stoichiometry of reagents required in subsequent synthesis steps, thereby ensuring efficient and cost-effective peptide production.

Determining this compound Loading Capacity: A Comparative Overview of Methodologies

Several methods are employed to determine the loading capacity of this compound. The choice of method depends on whether the initial loading of the unfunctionalized resin or the loading after the attachment of the first amino acid is being assessed.

| Method | Principle | Application | Advantages | Disadvantages |

| Volhard Titration | Back titration to quantify chloride ions. | Initial loading of chloromethylated resin. | High accuracy and precision. | Involves multiple reagents and steps. |

| Gravimetric Method | Measurement of weight gain after amino acid attachment. | Loading after first amino acid substitution. | Simple and direct. | Requires highly accurate weighing and complete drying. |

| Fmoc-UV Spectrophotometry | Spectrophotometric quantification of the Fmoc-deblocking adduct. | Loading of Fmoc-protected amino acids. | High sensitivity and widely used. | Requires a UV spectrophotometer; indirect measurement. |

| Picric Acid Titration | Titration of free amine groups with picric acid. | Loading of amino-functionalized resins. | Relatively simple titration. | Picric acid is explosive and requires careful handling. |

| ¹³C Magic Angle Spinning (MAS) NMR | Quantitative NMR analysis of the resin-bound species. | Can determine loading of various functional groups. | Provides direct structural information. | Requires specialized NMR equipment and expertise. |

Experimental Protocols for Determining Resin Loading

Protocol 1: Volhard Titration for Initial Chloride Content

This method determines the initial loading of chloromethyl groups on the this compound.

Materials:

-

This compound

-

Pyridine

-

Nitric acid (HNO₃), concentrated

-

Silver nitrate (AgNO₃) solution, standardized (e.g., 0.1 M)

-

Potassium thiocyanate (KSCN) solution, standardized (e.g., 0.1 M)

-

Ferric ammonium sulfate indicator solution

-

Nitrobenzene

-

Reflux apparatus

-

Titration equipment

Procedure:

-

Accurately weigh approximately 0.2-0.3 g of dry this compound into a round-bottom flask.

-

Add 5 mL of pyridine and reflux the mixture for 1 hour.

-

Cool the mixture to room temperature and add 15 mL of concentrated nitric acid.

-

Add a known excess of standardized silver nitrate solution (e.g., 25.00 mL of 0.1 M AgNO₃) to the flask.

-

Add 2 mL of nitrobenzene and 1 mL of ferric ammonium sulfate indicator.

-

Titrate the excess silver nitrate with the standardized potassium thiocyanate solution until a permanent faint reddish-brown endpoint is reached.

-

Perform a blank titration without the resin.

Calculation: Loading (mmol/g) = [((Vblank - Vsample) × MKSCN) × 1000] / Wresin

Where:

-

Vblank = Volume of KSCN used for the blank titration (mL)

-

Vsample = Volume of KSCN used for the sample titration (mL)

-

MKSCN = Molarity of the KSCN solution (mol/L)

-

Wresin = Weight of the resin (mg)

Protocol 2: Gravimetric Determination of First Amino Acid Loading

This method is a straightforward approach to determine the loading after the first amino acid has been attached.

Materials:

-

This compound with the first amino acid attached

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sintered glass funnel

-

Vacuum oven

Procedure:

-

Accurately weigh a known amount of the initial, unfunctionalized this compound (Winitial).

-

Perform the coupling reaction to attach the first protected amino acid to the resin.

-

After the reaction, thoroughly wash the resin with DCM and MeOH to remove any unreacted reagents.

-

Dry the resin to a constant weight in a vacuum oven.

-

Accurately weigh the final, amino acid-loaded resin (Wfinal).

Calculation: Loading (mmol/g) = [(Wfinal - Winitial) / (MWAA - MWleaving_group)] / Winitial

Where:

-

Winitial = Initial weight of the resin (g)

-

Wfinal = Final weight of the resin (g)

-

MWAA = Molecular weight of the protected amino acid ( g/mol )

-

MWleaving_group = Molecular weight of the leaving group (e.g., Cl, which is 35.45 g/mol )

Protocol 3: Fmoc-UV Spectrophotometric Determination of Loading

This is a widely used method for resins loaded with an Fmoc-protected amino acid.

Materials:

-

Fmoc-amino acid loaded resin

-

20% piperidine in dimethylformamide (DMF)

-

DMF

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

Procedure:

-

Accurately weigh a small amount of the dry Fmoc-amino acid loaded resin (approximately 5-10 mg) into a small vial.

-

Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL) to the vial.

-

Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group.

-

Allow the resin to settle and take a known aliquot of the supernatant (e.g., 100 µL).

-

Dilute the aliquot with a known volume of DMF in a volumetric flask (e.g., dilute to 10 mL).

-

Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

Calculation: Loading (mmol/g) = (A × Vdilution) / (ε × l × Wresin)

Where:

-

A = Absorbance at 301 nm

-

Vdilution = Total volume of the diluted sample (L)

-

ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹)

-

l = Path length of the cuvette (cm)

-

Wresin = Weight of the resin (g)

Attaching the First Amino Acid: The Cesium Salt Method

The first step in SPPS is the covalent attachment of the C-terminal amino acid to the this compound. The cesium salt method is a robust and widely used protocol for this purpose.[1]

Experimental Protocol: Cesium Salt Method

Materials:

-

This compound

-

Boc- or Fmoc-protected amino acid

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Water

-

Rotary evaporator

Procedure:

-

Dissolve the protected amino acid in methanol (e.g., 5 mL per mmol of amino acid).

-

Add a small amount of water (e.g., 0.5 mL per mmol of amino acid).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness using a rotary evaporator.

-

Co-evaporate the residue with DMF twice to ensure the cesium salt is anhydrous.

-

Swell the this compound in DMF (e.g., 6-8 mL per gram of resin) in a reaction vessel.

-

Add the dry amino acid cesium salt (typically 1.0-1.5 equivalents relative to the resin's initial loading) to the swollen resin.

-

Heat the reaction mixture at 50°C with agitation for 12-24 hours.

-

After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water (1:1), DMF, and finally methanol.

-

Dry the resin in a vacuum oven to a constant weight.

The reaction proceeds via an SN2 mechanism where the carboxylate of the amino acid cesium salt acts as a nucleophile, displacing the chloride from the benzylic carbon of the this compound. The cesium cation is believed to play a crucial role by coordinating with the carboxylate oxygen atoms, thereby increasing the nucleophilicity of the carboxylate and facilitating the reaction.

// Reactants Resin [label=<

PolystyreneCH₂-Cl

];

AACs [label=<

R-COO-Cs+

];

// Transition State TS [label=<

Polystyrene CH₂ Cl δ-

OOC-R

δ-

];

// Products LoadedResin [label=<

PolystyreneCH₂-OOC-R

];

CsCl [label="Cs⁺Cl⁻"];

// Edges {rank=same; Resin; AACs;} {rank=same; LoadedResin; CsCl;}

Resin -> TS [label="Sɴ2 Attack"]; AACs -> TS; TS -> LoadedResin; TS -> CsCl; } dot SN2 Mechanism of the Cesium Salt Method.

Impact of Resin Loading on Synthesis Outcomes

The choice of resin loading level has significant consequences for the efficiency and success of SPPS. Both high and low loading resins have their specific applications, advantages, and disadvantages.

| Loading Level | Typical Range (mmol/g) | Advantages | Disadvantages | Best Suited For |

| Low | 0.1 - 0.5 | - Reduced peptide aggregation- Improved solvation of peptide chains- Higher purity of crude product | - Lower overall yield per gram of resin- May require larger reaction volumes | - Long or difficult peptide sequences- Peptides prone to aggregation |

| High | > 0.8 | - Higher yield of peptide per gram of resin- More cost-effective for large-scale synthesis- Smaller reaction volumes | - Increased risk of peptide aggregation- Potential for incomplete coupling due to steric hindrance- Lower purity of crude product | - Short and simple peptide sequences- Large-scale production where yield per batch is critical |

High loading can lead to inter-chain interactions and aggregation, especially for hydrophobic or long peptide sequences, which can hinder reagent access and lead to incomplete reactions.[2] Conversely, low loading resins provide greater separation between growing peptide chains, minimizing aggregation and improving reaction kinetics.[2]

Typical Loading Capacities of Commercial Merrifield Resins

The loading capacity of commercially available Merrifield resins can vary. It is essential to consult the manufacturer's certificate of analysis for the specific lot being used.

| Resin Type | Typical Loading Range (mmol/g) |

| This compound, 1% DVB | 0.5 - 2.0 |

| This compound, 2% DVB | 1.0 - 4.5 |

| Pre-loaded Merrifield Resins | 0.3 - 1.2 |

Conclusion

A comprehensive understanding and accurate determination of this compound loading capacity are fundamental to the successful execution of solid-phase peptide synthesis. The choice of analytical method for determining substitution depends on the specific stage of the synthesis and the nature of the attached molecules. Furthermore, the selection of an appropriate resin loading level is a critical parameter that must be optimized based on the sequence and length of the target peptide to mitigate issues such as aggregation and steric hindrance, ultimately leading to higher purity and yield of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their SPPS endeavors.

References

The Swelling Behavior of Merrifield Resin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling behavior of Merrifiled resin in a variety of organic solvents. An understanding of this phenomenon is critical for optimizing solid-phase synthesis, particularly in peptide and oligonucleotide chemistry, as resin swelling directly impacts reaction kinetics, reagent accessibility, and overall synthesis efficiency. This document presents quantitative data, detailed experimental protocols, and a logical framework for understanding the interplay of factors governing resin swelling.

The Critical Role of Resin Swelling in Solid-Phase Synthesis

Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a cornerstone of solid-phase synthesis. The cross-linked, insoluble polymer beads function as a solid support onto which molecules are assembled. For chemical reactions to proceed efficiently, reagents in the liquid phase must be able to diffuse freely into the polymer matrix to reach the reactive sites. This is only possible when the resin is sufficiently swollen by the solvent.

In a swollen state, the polymer chains are extended, creating pores and channels that allow for the penetration of solvents and dissolved reagents. In contrast, a poorly swollen or collapsed resin presents a significant barrier to mass transport, leading to incomplete reactions, lower yields, and the formation of deletion or truncated sequences. Therefore, the appropriate choice of solvent to maximize resin swelling is a paramount consideration in the design of any solid-phase synthesis protocol.

Quantitative Swelling Behavior of this compound

The extent of swelling is typically quantified as the swelling volume or swelling ratio, expressed in milliliters per gram of dry resin (mL/g). The following table summarizes the swelling behavior of 1% cross-linked this compound in a range of common solvents.

| Solvent | Swelling Volume (mL/g) | Solvent Classification |

| Dichloromethane (DCM) | ~5.2 - 8.3 | Good |

| Toluene | ~5.3 - 8.5 | Good |

| Tetrahydrofuran (THF) | ~5.5 - 8.8 | Good |

| Dioxane | ~4.9 - 7.8 | Good |

| N,N-Dimethylformamide (DMF) | ~4.5 - 5.6 | Good |

| Cyclopentanone | > 4.0 | Good |

| 2-Methyltetrahydrofuran (2-MeTHF) | > 4.0 | Good |

| Anisole | > 4.0 | Good |

| Dimethyl Isosorbide | > 4.0 | Good |

| Cyclopentyl Methyl Ether | > 4.0 | Good |

| N-Methyl-2-pyrrolidone (NMP) | Good (comparable to DMF) | Good |

| Acetonitrile (MeCN) | ~3.2 - 3.5 | Moderate |

| Ethyl Acetate (EtOAc) | Moderate | Moderate |

| Butan-2-one | > 4.0 | Good |

| Isopropyl Acetate | ~3.8 | Moderate |

| Ethanol (EtOH) | ~1.7 - 2.0 | Poor |

| Methanol (MeOH) | ~1.6 - 1.8 | Poor |

| Water | ~1.0 (no significant swelling) | Poor |

| Isopropanol | < 2.0 | Poor |

Note: The swelling values are approximate and can vary depending on the specific characteristics of the resin batch, such as the exact degree of cross-linking and bead size. A solvent is generally considered "good" if it swells the resin to at least 4.0 mL/g, "moderate" for swelling between 2.0 and 4.0 mL/g, and "poor" for swelling less than 2.0 mL/g.[1][2]

Experimental Protocols for Measuring Resin Swelling

Accurate and reproducible measurement of resin swelling is essential for comparing different solvents and optimizing reaction conditions. Two common protocols are detailed below.

Graduated Cylinder Method

This method provides a direct measurement of the swollen resin volume.

Materials:

-

Dry this compound

-

Solvent of interest

-

10 mL or 15 mL graduated glass cylinder with a stopper

-

Spatula

-

Vortex mixer or shaker

Procedure:

-

Accurately weigh 1.0 g of dry resin and carefully transfer it into the graduated cylinder.

-

Gently tap the cylinder to level the resin bed and record the initial dry volume.

-

Add 8-10 mL of the chosen solvent to the cylinder.

-

Seal the cylinder and mix thoroughly using a vortex mixer or shaker to ensure all resin beads are fully wetted.

-

Allow the resin to swell for a minimum of 1 hour at room temperature. For complete swelling, a period of up to 24 hours is recommended.[3]

-

After the swelling period, gently agitate the resin slurry to dislodge any trapped air bubbles and allow the resin to settle completely into a stable, level bed.[3]

-

Record the final swollen volume of the resin bed in mL.

-

The swelling volume is reported as mL per gram of dry resin (mL/g).

Syringe Method

This method is suitable for smaller quantities of resin and is often used for rapid screening of solvents.

Materials:

-

Dry this compound

-

Solvent of interest

-

2 mL or 5 mL syringe with a frit at the bottom

-

Syringe cap

Procedure:

-

Weigh approximately 0.1 g of dry resin and place it into the syringe fitted with a frit.

-

Wash the resin three times with the chosen solvent to remove any impurities and to pre-wet the beads.

-

Add 2 mL of the solvent to the syringe, ensuring the resin is fully submerged.

-

Seal the syringe with a cap and place it on a roller or shaker to allow for gentle and continuous mixing.

-

Allow the resin to swell for a designated period (e.g., 1 hour).

-

After swelling, hold the syringe vertically and allow the resin to settle.

-

Read the volume of the swollen resin bed directly from the syringe graduations.

-

Calculate the swelling volume in mL/g by dividing the measured volume by the initial mass of the dry resin.

Factors Influencing Resin Swelling

The swelling behavior of this compound is a complex interplay of several factors related to the polymer, the solvent, and the experimental conditions.

Caption: Logical relationship between resin, solvent, and experimental factors affecting swelling.

4.1. Resin Properties

-

Degree of Cross-linking: The amount of divinylbenzene (DVB) used during polymerization determines the degree of cross-linking. This is one of the most critical factors influencing swelling. A higher degree of cross-linking (e.g., 2% DVB) results in a more rigid polymer network, which restricts the uptake of solvent and leads to lower swelling volumes. Conversely, a lower degree of cross-linking (e.g., 1% DVB) allows for greater flexibility of the polymer chains and, consequently, higher swelling.[2][4][5]

-

Functionalization: The nature of the chemical groups attached to the polystyrene backbone, including linkers and the growing peptide or organic molecule, can influence swelling. Highly polar peptide chains can cause the resin to swell differently in polar solvents compared to the unfunctionalized resin.

-

Bead Size: While bead size can affect the kinetics of swelling (smaller beads may swell faster), it generally has a minor influence on the final equilibrium swelling volume compared to the degree of cross-linking.[6]

4.2. Solvent Properties

-

Polarity and "Like Dissolves Like": The principle of "like dissolves like" is a useful guideline. This compound, being based on polystyrene, is inherently non-polar. Therefore, it swells well in non-polar and moderately polar aprotic solvents that can effectively solvate the polystyrene chains. Solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are excellent swelling solvents for this reason.[1][5] Highly polar or protic solvents like water, methanol, and ethanol are generally poor swelling solvents for the polystyrene backbone.[1]

-